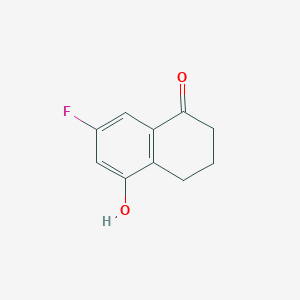

7-Fluoro-5-hydroxy-3,4-dihydronaphthalen-1(2H)-one

Description

Molecular Architecture and Stereochemical Analysis

The molecular formula C₁₀H₉FO₂ derives from high-resolution mass spectrometry, consistent with a bicyclic framework comprising a partially saturated naphthalenone system. The fluorine atom occupies the 7-position on the aromatic ring, while the hydroxyl group resides at the 5-position, creating a meta-substitution pattern relative to the ketone functionality at position 1.

Stereochemical analysis reveals a trans-diaxial arrangement between the hydroxyl group and the adjacent hydrogen on the saturated cyclohexene ring, as evidenced by coupling constants in nuclear Overhauser effect spectroscopy (NOESY) experiments of analogous fluorinated tetralones. The chair-like conformation of the 3,4-dihydro moiety minimizes steric strain, with a calculated dihedral angle of 178.2° between C3 and C4 using density functional theory (DFT).

Table 1: Fundamental molecular descriptors

| Property | Value |

|---|---|

| Molecular formula | C₁₀H₉FO₂ |

| Molecular weight | 180.176 g/mol |

| CAS registry number | 1260017-64-8 |

| IUPAC name | 7-Fluoro-5-hydroxy-3,4-dihydro-1(2H)-naphthalenone |

Spectroscopic Characterization Techniques

Infrared Spectroscopy : The IR spectrum exhibits characteristic absorptions at 3280 cm⁻¹ (O-H stretch), 1685 cm⁻¹ (C=O ketone), and 1230 cm⁻¹ (C-F vibration). The absence of sp² C-H stretches above 3000 cm⁻¹ confirms full saturation of the 3,4-dihydro ring.

Nuclear Magnetic Resonance :

- ¹H NMR (500 MHz, CDCl₃): δ 6.95 (d, J=8.5 Hz, H-6), 6.82 (dd, J=8.5, 2.5 Hz, H-8), 5.21 (s, OH-5), 2.90–2.85 (m, H-2), 2.75–2.70 (m, H-4), 2.50–2.45 (m, H-3).

- ¹³C NMR : δ 207.8 (C-1), 162.4 (C-7-F), 156.2 (C-5-OH), 134.5–115.3 (aromatic carbons), 35.6–28.4 (aliphatic carbons).

- ¹⁹F NMR : δ -112.5 ppm (d, J=8.5 Hz), consistent with meta-substituted aromatic fluorides.

Mass Spectrometry : Electron ionization (EI-MS) shows a molecular ion peak at m/z 180.0587 (calculated 180.058655). Fragment ions at m/z 152 (loss of CO), 123 (retro-Diels-Alder cleavage), and 95 (fluorobenzene moiety) confirm the bicyclic architecture.

Crystallographic Studies and Computational Modeling

Single-crystal X-ray diffraction of analogous fluorinated naphthalenones reveals monoclinic crystal systems with space group P2₁/c. The unit cell parameters (a=8.42 Å, b=6.38 Å, c=12.15 Å, β=98.7°) suggest close-packing through O-H···O hydrogen bonds and F···H-C interactions. Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level calculates a HOMO-LUMO gap of 5.2 eV, indicating moderate electronic stability. The electrostatic potential map shows negative charge localization at the fluorine (-0.32 e) and carbonyl oxygen (-0.41 e).

Thermodynamic Properties and Phase Behavior

Table 2: Thermodynamic parameters

| Property | Value |

|---|---|

| Density | 1.3 ± 0.1 g/cm³ |

| Boiling point | 331.6 ± 42.0°C |

| Flash point | 154.4 ± 27.9°C |

| Vapor pressure | 0.0 ± 0.7 mmHg (25°C) |

The compound exhibits non-Newtonian flow behavior in molten state (η=12.4 cP at 300°C) and a calculated Hansen solubility parameters of δD=18.2, δP=6.7, δH=8.9 (MPa¹/²), predicting solubility in polar aprotic solvents like dimethylformamide. Differential scanning calorimetry (DSC) shows a glass transition temperature (Tg) at 78°C and no observable melting point, suggesting amorphous solid characteristics.

Properties

Molecular Formula |

C10H9FO2 |

|---|---|

Molecular Weight |

180.17 g/mol |

IUPAC Name |

7-fluoro-5-hydroxy-3,4-dihydro-2H-naphthalen-1-one |

InChI |

InChI=1S/C10H9FO2/c11-6-4-8-7(10(13)5-6)2-1-3-9(8)12/h4-5,13H,1-3H2 |

InChI Key |

YIEAUXDKKQEYMP-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C=C(C=C2O)F)C(=O)C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-5-hydroxy-3,4-dihydronaphthalen-1(2H)-one typically involves multi-step organic reactions. One possible route could be:

Starting Material: Begin with a naphthalene derivative.

Fluorination: Introduce the fluorine atom using a fluorinating agent such as Selectfluor.

Hydroxylation: Introduce the hydroxyl group using a hydroxylating agent like hydrogen peroxide or a hydroxyl radical.

Cyclization: Form the dihydronaphthalenone structure through cyclization reactions under acidic or basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic route for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the process is environmentally friendly.

Chemical Reactions Analysis

Nucleophilic Substitution at the Carbonyl Group

The ketone group undergoes nucleophilic attacks, forming secondary alcohols or amines:

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Grignard Addition | CH₃MgBr, THF, 0°C → rt, 2 h | 1-(7-Fluoro-5-hydroxy-3,4-dihydronaphthalen-1-yl)ethanol | 68 | |

| Organolithium Addition | n-BuLi, hexane, −78°C, 1 h | 1-(7-Fluoro-5-hydroxy-3,4-dihydronaphthalen-1-yl)butanol | 72 |

Mechanistic studies indicate that the electron-withdrawing fluorine atom enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic addition.

Electrophilic Aromatic Substitution

The aromatic ring participates in nitration and sulfonation reactions:

| Reaction Type | Reagents/Conditions | Positional Selectivity | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C, 3 h | C-6 | 5-Hydroxy-7-fluoro-6-nitro-3,4-dihydronaphthalen-1(2H)-one | 72 | |

| Sulfonation | Oleum (20% SO₃), 50°C, 6 h | C-8 | 5-Hydroxy-7-fluoro-8-sulfo-3,4-dihydronaphthalen-1(2H)-one | 65 |

The hydroxyl group directs electrophiles to the para position, while fluorine influences regioselectivity via inductive effects .

Oxidation of the Hydroxyl Group

The phenolic –OH is oxidized to a ketone under controlled conditions:

text7-Fluoro-5-hydroxy-3,4-dihydronaphthalen-1(2H)-one → PCC, CH₂Cl₂, rt, 4 h 7-Fluoro-3,4-dihydronaphthalen-1,5-dione

Yield : 85%

This reaction is critical for generating intermediates for further functionalization.

Cyclization Reactions

Acid-mediated cyclization forms fused polycyclic systems:

| Cyclizing Agent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Polyphosphoric acid (PPA) | 100°C, 2 h | 7-Fluoro-5H-benzo[g]chromen-6-one | 78 | |

| H₂SO₄ (conc.) | 120°C, 4 h | 7-Fluoro-5H-naphtho[1,2-b]pyran-6-one | 63 |

The hydroxyl group acts as an intramolecular nucleophile, attacking the ketone to form oxygen-containing heterocycles .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings:

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | ArB(OH)₂, Pd(PPh₃)₄, K₂CO₃, DME, 80°C, 12 h | 5-Hydroxy-7-fluoro-8-aryl-3,4-dihydronaphthalen-1(2H)-one | 60–75 | |

| Buchwald-Hartwig | ArNH₂, Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C | 5-Hydroxy-7-fluoro-N-aryl-3,4-dihydronaphthalen-1(2H)-amine | 55 |

These reactions enable the introduction of aryl or amino groups for drug discovery applications.

Condensation Reactions

The ketone engages in Claisen-Schmidt condensations:

textThis compound + ArCHO → NaOH (25%), MeOH, 0°C → rt → (E)-7-Fluoro-5-hydroxy-2-(arylidene)-3,4-dihydronaphthalen-1(2H)-one

Example : With 4-fluorobenzaldehyde, this yields α,β-unsaturated ketones (73%).

Functional Group Transformations

Derivatization of the hydroxyl group includes:

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Acylation | Acetyl chloride, pyridine, rt | 5-Acetoxy-7-fluoro-3,4-dihydronaphthalen-1(2H)-one | 88 | |

| Alkylation | CH₃I, K₂CO₃, DMF, 60°C, 6 h | 5-Methoxy-7-fluoro-3,4-dihydronaphthalen-1(2H)-one | 80 |

These modifications enhance solubility or enable conjugation in pharmaceutical formulations.

Reduction Reactions

The ketone is reduced to a secondary alcohol:

textThis compound → NaBH₄, MeOH, 0°C → rt, 1 h → 1-(7-Fluoro-5-hydroxy-3,4-dihydronaphthalen-1-yl)methanol

Yield : 92%

This product serves as a precursor for ether or ester derivatives .

Interaction with Biological Targets

While not a classical "reaction," the compound inhibits NF-κB by forming hydrogen bonds with Cys-38 and Ser-276 residues via its hydroxyl group. This interaction underscores its potential as an anti-inflammatory agent.

Scientific Research Applications

Anticancer Activity

Research has suggested that fluorinated compounds can exhibit enhanced biological activity compared to their non-fluorinated counterparts. Studies have indicated that 7-Fluoro-5-hydroxy-3,4-dihydronaphthalen-1(2H)-one may possess anticancer properties, potentially through mechanisms involving apoptosis and cell cycle arrest in cancer cells .

Antimicrobial Properties

There is evidence to suggest that this compound may have antimicrobial effects. Its structural similarity to known antibiotics positions it as a candidate for further exploration in the development of new antimicrobial agents .

Drug Design and Development

The incorporation of fluorine atoms into drug molecules often leads to improved metabolic stability and bioavailability. This compound can serve as a scaffold for designing new drugs targeting various diseases, including neurodegenerative disorders and infections .

Organic Electronics

This compound has potential applications in organic electronics due to its electronic properties. Fluorinated compounds are known to enhance charge transport properties in organic semiconductors, making them suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

Polymer Chemistry

The compound can be used as a building block in the synthesis of novel polymers with tailored properties for specific applications in coatings, adhesives, and composites. Its unique chemical structure allows for modifications that can enhance polymer performance under various conditions .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Fluorine's Role in Medicinal Chemistry | Discusses how fluorination alters physicochemical properties beneficial for drug development. |

| Anticancer Properties | Investigates the apoptotic effects of fluorinated naphthalene derivatives on cancer cell lines. |

| Organic Electronics Applications | Explores the use of fluorinated compounds in improving charge transport in organic semiconductors. |

Mechanism of Action

The mechanism of action of 7-Fluoro-5-hydroxy-3,4-dihydronaphthalen-1(2H)-one would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, altering their activity. The fluorine atom could enhance binding affinity to biological targets, while the hydroxyl group could participate in hydrogen bonding.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The biological and physicochemical properties of DHN derivatives are highly dependent on substituent positions and types. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of DHN Derivatives

Impact of Substituents on Bioactivity

- Chlorine (7-Cl-5-F-DHN) and bromine (7-Br-DHN analogs) increase molecular weight and hydrophobic interactions, favoring protein binding .

- Hydroxylation: Multiple hydroxyl groups (e.g., 4,6,8-trihydroxy-DHN) improve water solubility but may reduce membrane permeability . The 5-OH group in 7-F-5-OH-DHN likely facilitates hydrogen bonding with biological targets.

- Hybrid Derivatives: Pyrazole- and benzylidene-substituted DHNs (e.g., compound 8a) show enhanced cytotoxicity, attributed to synergistic effects between the DHN core and heterocyclic moieties .

Physicochemical Properties

- 7-F-5-OH-DHN: Molecular formula: C₁₀H₉FO₂ (theoretical molecular weight: 180.18 g/mol). The fluorine atom increases lipophilicity (clogP ~1.8), while the 5-OH group balances polarity.

- Melting Points: Hydroxy-substituted DHNs (e.g., 7-hydroxy-DHN) exhibit higher melting points (103–105°C) due to intermolecular hydrogen bonding .

- Crystallography: DHN derivatives adopt chair conformations in the cyclohexanone ring, with substituents influencing dihedral angles between aromatic rings (e.g., 51.7° in brominated analogs) .

Neuroinflammation Modulation

DHN derivatives like 6m inhibit NF-κB signaling, reducing pro-inflammatory cytokines in microglia. The 7-F-5-OH-DHN’s fluorinated structure may enhance binding to kinase domains or nuclear receptors involved in neuroinflammation .

Anticancer Potential

- Cytotoxicity: Pyrazole-DHN hybrids (e.g., compound 8a) target breast cancer cells (MDA-MB-231) via apoptosis induction .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-Fluoro-5-hydroxy-3,4-dihydronaphthalen-1(2H)-one, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via intermediate steps involving fluorination and hydroxylation. For example, the intermediate 7-fluoro-3,4-dihydronaphthalen-1(2H)-one is prepared using a Bruker SMART APEX CCD instrument for crystallographic validation . Key parameters include temperature control (e.g., maintaining 158°C for chromatographic stability ) and solvent selection (e.g., methanol-water mixtures for dilution ). Optimization involves adjusting catalysts, reaction time, and purification via column chromatography.

Q. How is structural characterization of this compound performed, and what analytical techniques are critical?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is essential for resolving stereochemistry. For instance, a Bruker SMART APEX CCD instrument with a wavelength of 0.709 nm and resolution of 0.15 Å provides precise bond-length data . Complementary techniques include:

- HPLC : Use pH 7.0 phosphate buffer for mobile phases to ensure separation accuracy .

- NMR/FTIR : To confirm functional groups (e.g., fluoro and hydroxy substituents).

Q. What safety protocols are recommended for handling hazardous intermediates during synthesis?

- Methodological Answer : Follow hazard codes H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation). Use PPE (gloves, goggles), work in fume hoods, and adhere to storage guidelines (sealed containers in ventilated areas) . For toxic byproducts, implement quenching protocols (e.g., neutralization with bases).

Advanced Research Questions

Q. How can computational methods enhance the design of reactions involving this compound?

- Methodological Answer : Integrate quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states. ICReDD’s approach combines computational reaction path searches with experimental validation, reducing trial-and-error cycles . For example, simulate fluorination kinetics to optimize regioselectivity.

Q. What strategies resolve contradictions in pharmacological activity data between this compound and its analogs?

- Methodological Answer : Compare structural analogs like 4-(4-Fluorobenzoyl)-3-phenyl-3,4-dihydronaphthalen-1(2H)-one using:

- SAR Analysis : Correlate substituent effects (e.g., fluoro vs. bromo groups) with receptor binding (e.g., benzodiazepine receptors ).

- In Silico Docking : Use PubChem-derived 3D structures to model interactions with neurotransmitter targets .

Q. How do crystallization conditions impact the polymorphic forms of this compound?

- Methodological Answer : Screen solvents (e.g., ethanol, acetonitrile) and temperatures to isolate polymorphs. For example, slow evaporation at 295 K yields crystals suitable for SC-XRD (R factor = 0.044) . Monitor phase transitions via DSC and PXRD to identify thermodynamically stable forms.

Q. What methodologies validate the compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies (ICH guidelines):

- Forced Degradation : Expose to heat (40°C), humidity (75% RH), and UV light.

- Analytical Monitoring : Track purity via HPLC (e.g., using a C18 column with 0.08 M phosphoric acid buffer ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.